

# Independent Verification of Ferring Pharmaceuticals' Gastroenterology Portfolio: A Comparative Analysis

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This guide provides an independent verification of the published results for two key gastroenterology products from Ferring Pharmaceuticals: PENTASA® (mesalazine) and CORTIMENT® MMX® (budesonide). Through a comprehensive review of publicly available clinical trial data, prescribing information, and systematic reviews, this document offers an objective comparison of these products with relevant alternatives, supported by experimental data and detailed methodologies.

## PENTASA® (mesalazine) for the Treatment of Ulcerative Colitis

PENTASA® is a controlled-release formulation of mesalazine, an aminosalicylate anti-inflammatory agent. It is indicated for the induction of remission and for the treatment of mildly to moderately active ulcerative colitis.<sup>[1]</sup> The mechanism of action of mesalazine is not fully understood but is thought to be topical, acting on the inflamed colon tissue to reduce inflammation.<sup>[2][3]</sup>

## Quantitative Data Comparison: PENTASA® vs. Placebo and Other 5-ASAs

The efficacy of PENTASA® has been evaluated in numerous clinical trials. A systematic review and meta-analysis of twelve studies involving 3,674 patients demonstrated its superiority over placebo in both inducing and maintaining remission in patients with mild-to-moderate ulcerative colitis.[4][5]

Outcome	PENTASA® (2-4 g/day )	Placebo	Absolute Risk Difference (ARD)	p-value	Citation
Induction of Remission (8 weeks)	Varies by study	Varies by study	0.14 (95% CI 0.07–0.21)	< .001	[4][5]
Maintenance of Remission (6-12 months)	Varies by study	Varies by study	0.18 (95% CI 0.04–0.33)	< .05	[4][5]

When compared to other 5-aminosalicylic acid (5-ASA) formulations, PENTASA® showed similar efficacy for induction and maintenance of remission in randomized controlled trials.[4][5] However, when real-world study data was included, PENTASA® was found to be significantly better at maintaining remission compared to Eudragit-S mesalazine and sulfasalazine.[4][5]

Comparison	Outcome	Absolute Risk Difference (ARD)	p-value	Citation
PENTASA® vs. Other 5-ASAs (RCTs)	Induction of Remission	<0.001 (95% CI -0.05–0.05)	Not Significant	<a href="#">[4]</a> <a href="#">[5]</a>
PENTASA® vs. Other 5-ASAs (RCTs)	Maintenance of Remission	0.01 (95% CI -0.07–0.08)	Not Significant	<a href="#">[4]</a> <a href="#">[5]</a>
PENTASA® vs. Eudragit-S mesalazine & sulfasalazine (including real-world data)	Maintenance of Remission	0.04 (95% CI 0.02–0.06)	< .001	<a href="#">[4]</a> <a href="#">[5]</a>

A dose-ranging study of mesalamine enemas in patients with acute ulcerative proctosigmoiditis showed that 1g, 2g, and 4g doses were all significantly more effective than placebo in improving clinical and sigmoidoscopic scores.[\[6\]](#)

## Experimental Protocols: Key Clinical Trials for PENTASA®

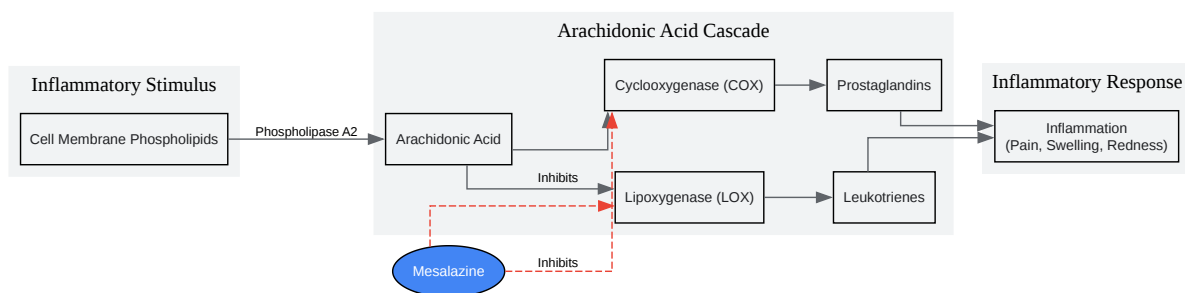
The following provides a generalized protocol based on common elements from PENTASA® clinical trials for the treatment of mildly to moderately active ulcerative colitis.[\[2\]](#)[\[3\]](#)

- Study Design: Randomized, double-blind, placebo-controlled, dose-response trials.
- Patient Population: Adults with active, mild to moderate ulcerative colitis.
- Inclusion Criteria: Diagnosis of ulcerative colitis confirmed by endoscopy, with a certain level of disease activity based on a standardized scoring system (e.g., Ulcerative Colitis Disease Activity Index - UCDAI).

- Exclusion Criteria: Severe colitis, Crohn's disease, or other confounding gastrointestinal conditions.
- Intervention: PENTASA® administered orally at a total daily dosage of 4g, typically given as 1g four times a day.[2]
- Control: Placebo administered in a manner identical to the active drug.
- Treatment Duration: Up to 8 weeks for induction of remission studies.[2][7]
- Primary Efficacy Parameters:
  - Physician's Global Assessment (PGA) of improvement.[2]
  - Treatment Failure (Tx F), defined as a lack of significant improvement or worsening of the disease.[2]
  - Sigmoidoscopic Index (SI) improvement.[2]
- Secondary Efficacy Parameters: Frequency of trips to the toilet, stool consistency, rectal bleeding, abdominal/rectal pain, and urgency.[2]
- Statistical Analysis: Comparison of the proportion of patients showing improvement in the PENTASA® group versus the placebo group using appropriate statistical tests (e.g., chi-square test).

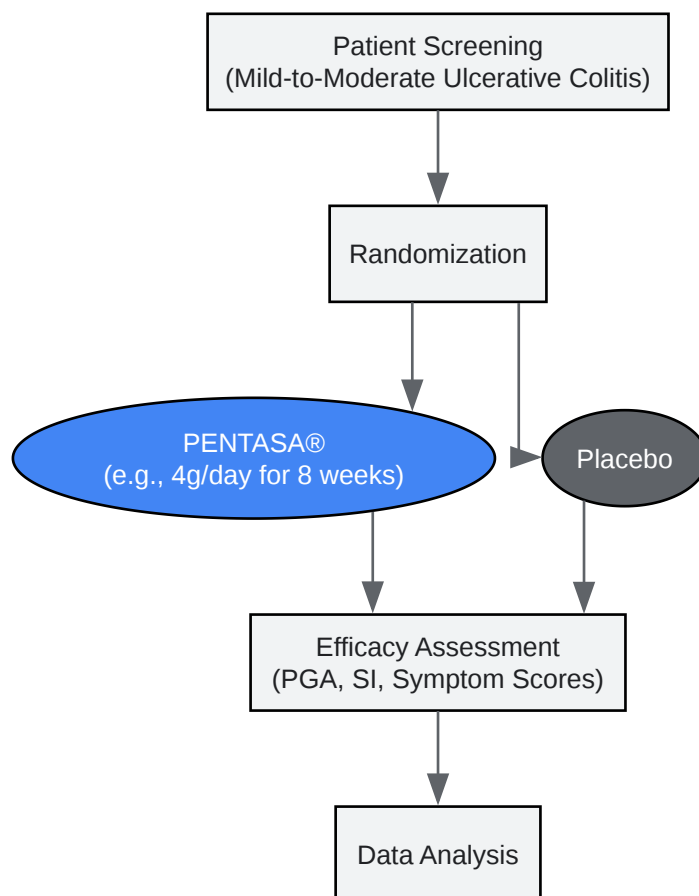
## Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of mesalazine are believed to be mediated through the inhibition of the arachidonic acid cascade, particularly the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.



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Caption: Simplified signaling pathway of mesalazine's anti-inflammatory action.



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Caption: General experimental workflow for a PENTASA® clinical trial.

## **CORTIMENT® MMX® (budesonide) for the Treatment of Ulcerative Colitis**

CORTIMENT® MMX® contains budesonide, a locally acting glucocorticosteroid, formulated with MMX® multi-matrix technology for controlled release throughout the colon.[8] It is indicated for the induction of remission in adult patients with active, mild to moderate ulcerative colitis where 5-ASA treatment is not sufficient.[8][9]

## **Quantitative Data Comparison: CORTIMENT® MMX® vs. Placebo and Other Corticosteroids**

Phase III clinical trials (CORE I and CORE II) have demonstrated the efficacy of CORTIMENT® MMX® in inducing clinical and endoscopic remission compared to placebo.[8] A real-world observational study also showed a clinical benefit in about 60% of patients with mild-to-moderate ulcerative colitis.[10]

Outcome	CORTIMENT® MMX® (9mg/day)	Placebo	Notes	Citation
Combined Clinical & Endoscopic Remission (Phase III)	2.4 to 3.9 times more patients than placebo	Varies by study	Statistically significant improvement over placebo.	[8]
Clinical Benefit (Real-World Study)	60.1% (196/326)	Not Applicable	Defined as improvement $\geq 3$ points in the UCDAI clinical sub-scores.	[10]
Clinical Remission (Real- World Study)	51.8%	Not Applicable	Defined as UCDAI clinical sub-score $\leq 1$ .	[10]
Full Symptom Resolution (Real- World Study)	45.1%	Not Applicable	Rectal bleeding = 0 and stool frequency = 0.	[10]

Conventional corticosteroids like prednisolone are considered more effective than budesonide for ileocecal Crohn's disease but are associated with significantly more adverse events.[11] For ulcerative colitis, oral prednisone is an option for patients refractory to optimized oral and rectal 5-ASA therapy.[11]

## Experimental Protocols: Key Clinical Trials for CORTIMENT® MMX®

The following is a generalized protocol for clinical trials evaluating CORTIMENT® MMX® for active, mild-to-moderate ulcerative colitis.[9]

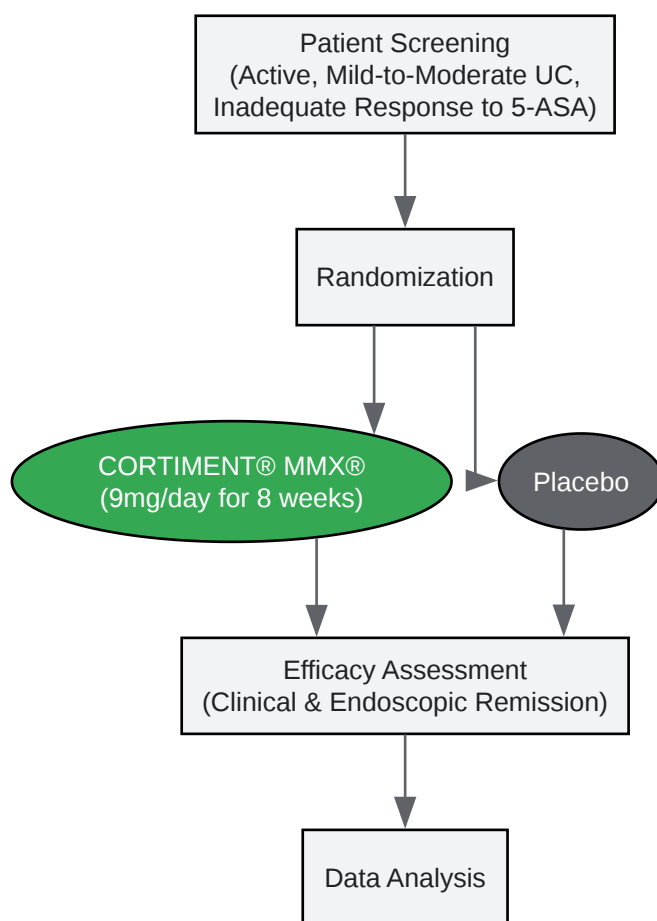
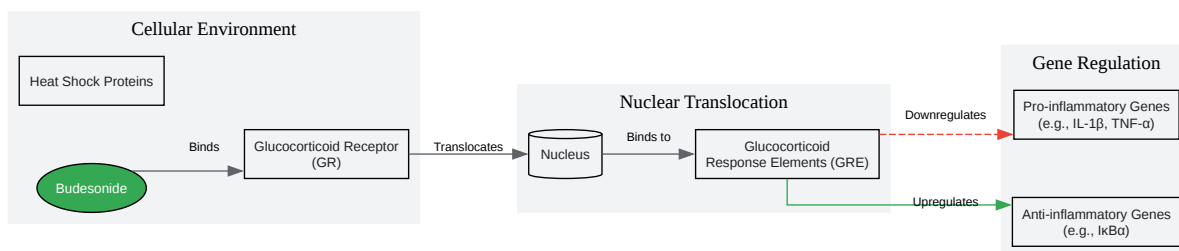
- Study Design: Randomized, double-blind, placebo-controlled, phase III studies.

- Patient Population: Adults with active, mild to moderate ulcerative colitis for at least six months.
- Inclusion Criteria: Ulcerative Colitis Disease Activity Index (UCDAI) score of  $\geq 4$  to  $\leq 10$ .
- Exclusion Criteria: Patients who have not had an adequate response to 5-ASA treatment.
- Intervention: CORTIMENT® MMX® 9mg orally once daily in the morning for up to 8 weeks.  
[9][12]
- Control: Placebo administered in an identical manner.
- Primary Endpoint: Combined clinical and endoscopic remission at eight weeks.[9]
- Secondary Endpoints: Clinical remission, endoscopic improvement, and safety assessments.
- Statistical Analysis: Comparison of remission rates between the CORTIMENT® MMX® and placebo groups using appropriate statistical methods.

## Mechanism of Action and Experimental Workflow

Budesonide is a glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of pro-inflammatory and anti-inflammatory genes.





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